molecular formula C17H20N4O B3857934 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine

2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine

Katalognummer B3857934
Molekulargewicht: 296.37 g/mol
InChI-Schlüssel: SXSDLWQGDMRQDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine” seems to be a derivative of "2-(4-benzoyl-1-piperazinyl)" . The “2-(4-benzoyl-1-piperazinyl)” compounds have been studied for their potential anticancer activity .

Wissenschaftliche Forschungsanwendungen

Inhibition of Resorptive Bone Loss

The compound has been found to be a novel inhibitor of resorptive bone loss in mice . It exerts a strong inhibitory effect on osteoclastogenesis, which is the process of bone cell formation. This compound alters the mRNA expressions of several osteoclast-specific marker genes and blocks the formation of mature osteoclasts .

Treatment of Osteoporosis

Osteoporosis, a bone metabolism disease, occurs when extreme osteoclast-mediated bone resorption outstrips osteoblast-related bone synthesis . The compound can potentially be used in the treatment of osteoporosis by inhibiting the abnormal activation of osteoclasts .

Anticancer Activity

The compound has shown potential anticancer activity. In a study, twenty new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer activity . The novel compounds showed a high rate of cell growth inhibition .

Inhibition of Cell Migration

In addition to its anticancer activity, the compound also showed potential in inhibiting cell migration. This property can be particularly useful in preventing the spread of cancer cells .

Development of New Anticancer Drugs

The compound and its derivatives constitute a good base for further studies and optimization of structure for new therapeutically effective anti-cancerous drugs .

Chronic Myeloid Leukemia (CML) Treatment

Chronic myeloid leukemia (CML) is a result of genetic mutation leading to formation of pathological BCR-ABL gene encoding a p210 protein, which shows abnormal, increased tyrosine kinase activity . The compound could potentially be used in the treatment of CML .

Eigenschaften

IUPAC Name

[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)16(22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSDLWQGDMRQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.